(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine
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Overview
Description
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine is a chiral amine compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms at the 3-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine typically involves the following steps:
Fluorination: The selective fluorination of the cyclopentyl ring at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(3,3-Difluorocyclopentyl)ethan-1-amine: Similar structure but with an ethan-1-amine backbone.
(2S)-2-(3,3-Difluorocyclopentyl)butan-1-amine: Similar structure but with a butan-1-amine backbone.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms at the 3-position of the cyclopentyl ring imparts unique chemical properties, such as increased stability and reactivity.
Chirality: The (2S) configuration provides specific stereochemical properties that can influence the compound’s biological activity and interactions.
Properties
IUPAC Name |
(2S)-2-(3,3-difluorocyclopentyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOCEGCGUUYTF-ULUSZKPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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